N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide
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Overview
Description
NIBR-785 is a small molecule drug developed by Novartis Institutes for Biomedical Research. It functions as an agonist for the sphingosine 1-phosphate receptor Edg-1 (S1PR1). This compound is primarily being investigated for its potential therapeutic applications in treating immune system diseases and nervous system diseases, such as multiple sclerosis .
Preparation Methods
The synthetic routes and reaction conditions for NIBR-785 are not widely documented in public literature. the preparation of similar small molecule drugs typically involves multi-step organic synthesis. This process often includes the formation of key intermediates through reactions such as nucleophilic substitution, coupling reactions, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Chemical Reactions Analysis
NIBR-785, like many small molecule drugs, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
NIBR-785 has several scientific research applications:
Chemistry: It is used as a tool compound to study the sphingosine 1-phosphate receptor Edg-1 (S1PR1) and its role in various biological processes.
Biology: Researchers use NIBR-785 to investigate the signaling pathways mediated by S1PR1, which are important in cell migration, immune response, and vascular development.
Medicine: NIBR-785 is being explored as a potential therapeutic agent for treating diseases such as multiple sclerosis, due to its ability to modulate immune cell trafficking.
Industry: The compound’s role in modulating S1PR1 makes it a candidate for drug development programs aimed at treating immune and nervous system diseases
Mechanism of Action
NIBR-785 exerts its effects by acting as an agonist for the sphingosine 1-phosphate receptor Edg-1 (S1PR1). This receptor is involved in the regulation of immune cell trafficking, vascular development, and cell migration. By binding to S1PR1, NIBR-785 activates downstream signaling pathways, including the activation of RAC1, SRC, PTK2/FAK1, and MAP kinases. These pathways play crucial roles in the reorganization of the actin cytoskeleton and the formation of lamellipodia, which are essential for cell movement and chemotaxis .
Comparison with Similar Compounds
NIBR-785 can be compared with other S1PR1 agonists, such as fingolimod and siponimod. While all these compounds target the same receptor, NIBR-785 is unique in its specific binding affinity and pharmacokinetic properties. Similar compounds include:
Fingolimod: Another S1PR1 agonist used in the treatment of multiple sclerosis. It has a different chemical structure and pharmacokinetic profile compared to NIBR-785.
Siponimod: Also an S1PR1 agonist, used for treating multiple sclerosis. .
NIBR-785 stands out due to its unique binding properties and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H24N2O5/c1-5-28-19-17(27-4)11-6-13-12-16(21(26)29-18(13)19)20(25)24-15-9-7-14(8-10-15)22(2,3)23/h6-12H,5,23H2,1-4H3,(H,24,25) |
InChI Key |
NFOLAKWLEGGBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(C)(C)N)OC |
Origin of Product |
United States |
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